Detca
Description
DETCA (diethyldithiocarbamate) is a potent inhibitor of Cu/Zn superoxide dismutase (SOD), an enzyme critical for scavenging superoxide anions (O₂⁻) in biological systems. By irreversibly binding to copper ions in SOD, this compound elevates intracellular and extracellular O₂⁻ levels, making it a key pharmacological tool for studying oxidative stress and nitric oxide (NO) signaling . This compound has been extensively used to investigate vascular relaxation mechanisms, neuronal signaling, and immune cell regulation, particularly in contexts where SOD activity modulates NO bioavailability .
Properties
CAS No. |
6563-87-7 |
|---|---|
Molecular Formula |
C23H28O6 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3,17-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C23H28O6/c1-12(24)28-20-10-14-4-5-16-15(17(14)11-18(20)22(26)27)8-9-23(3)19(16)6-7-21(23)29-13(2)25/h10-11,15-16,19,21H,4-9H2,1-3H3,(H,26,27)/t15-,16+,19-,21?,23-/m0/s1 |
InChI Key |
AJVPDNOSAQOXAN-BBHHNLEESA-N |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=C(C=C34)C(=O)O)OC(=O)C)C |
Isomeric SMILES |
CC(=O)OC1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=C(C=C34)C(=O)O)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=C(C=C34)C(=O)O)OC(=O)C)C |
Synonyms |
3,17 beta-diacetoxyestra-1,3,5(10)-trien-2-carboxylic acid 3,17-diacetoxyestra-1,3,5(10)-trien-2-carboxylic acid DETCA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
DETCA’s functional analogs include compounds that either generate O₂⁻ (e.g., LY83583, hypoxanthine/xanthine oxidase [HX/XO]) or interfere with NO signaling (e.g., hydroxocobalamin, hydroquinone). Key comparisons are outlined below:
Superoxide Generators: LY83583 vs. This compound
Key Finding: this compound and LY83583 synergistically inhibit NO-mediated vascular relaxation, but this compound’s effects are more pronounced in intracellular compartments, whereas LY83583 acts extracellularly .
Superoxide Generation Systems: HX/XO vs. This compound
Key Finding: HX/XO reduces NO bioavailability by directly scavanging NO in the extracellular space, whereas this compound’s effects are tissue-specific and linked to intracellular O₂⁻ accumulation .
NO Scavengers: Hydroxocobalamin vs. This compound
exogenous NO .
Antioxidant Modulators: SOD vs. This compound
Key Finding: Exogenous SOD reverses this compound’s effects only in extracellular compartments, underscoring this compound’s role in studying intracellular O₂⁻-NO interactions .
Research Findings and Contradictions
- This compound vs. This compound amplifies hydroquinone’s effect only in SOD-inhibited tissues, suggesting SOD normally protects NO from O₂⁻ .
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